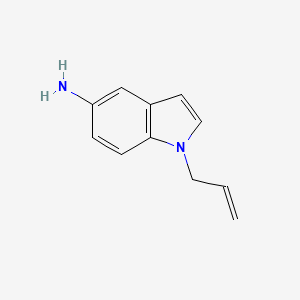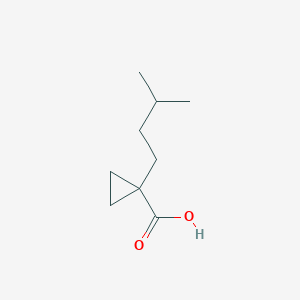
1-Isopentylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopentylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It features a cyclopropane ring substituted with an isopentyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopentylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropane derivatives with isopentyl halides under basic conditions. Another method includes the cyclopropanation of alkenes using diazo compounds, followed by functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopentylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isopentylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Isopentylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strain can also affect its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: Known for its role in plant hormone biosynthesis.
Cyclopropanecarboxylic acid: A simpler analog without the isopentyl group.
Isopentylcyclopropane: Lacks the carboxylic acid functionality.
Uniqueness: 1-Isopentylcyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-(3-methylbutyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-9(5-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
YWWIYUCWYJSGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


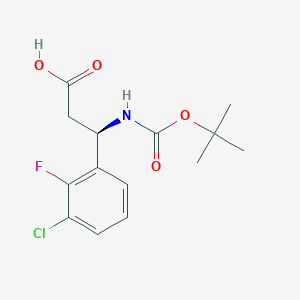
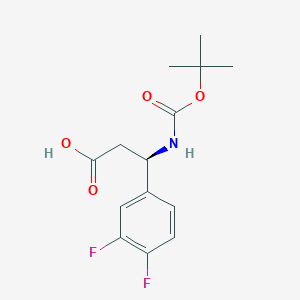
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
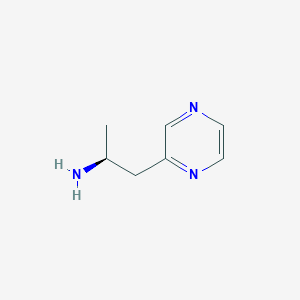

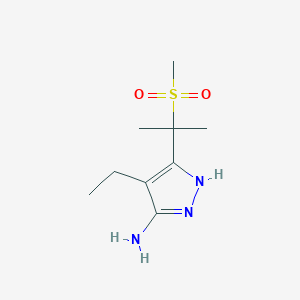
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
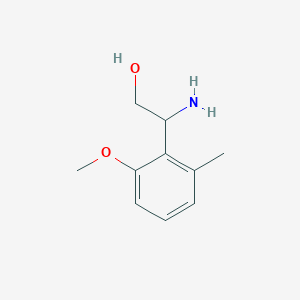
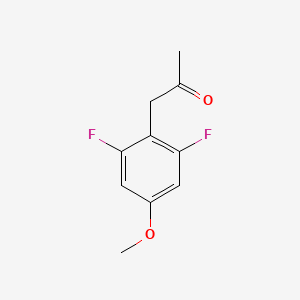
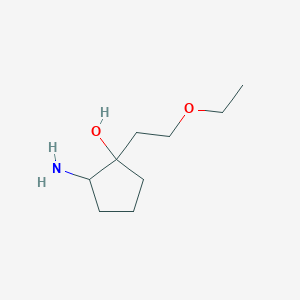
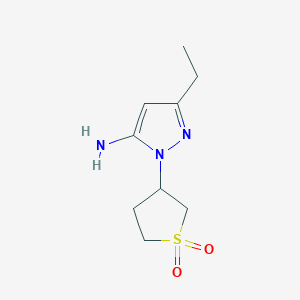
![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
